molecular formula C7H6N4O2 B13854586 3-Methyl-6-nitroimidazo[4,5-b]pyridine

3-Methyl-6-nitroimidazo[4,5-b]pyridine

Cat. No.: B13854586
M. Wt: 178.15 g/mol
InChI Key: SWYYKOLYMSRNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-6-nitroimidazo[4,5-b]pyridine is a nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine core is a privileged structure in the design of biologically active molecules due to its structural resemblance to naturally occurring purines, which allows it to interact readily with a variety of enzymes and receptors in biological systems . This specific derivative, featuring a methyl group and a nitro substituent, is a valuable intermediate for the synthesis of more complex molecules targeting critical cellular pathways. Compounds based on the imidazo[4,5-b]pyridine structure have demonstrated a wide spectrum of significant biological activities in research settings. They are frequently investigated for their potent antitumor properties, acting as inhibitors of key oncological targets such as Aurora A kinase, TBK1, IKK-ɛ, and poly(ADP-ribose) polymerase (PARP) . Furthermore, the imidazo[4,5-b]pyridine scaffold shows promise in the development of antimicrobial agents, with research exploring its activity against various bacterial strains . The presence of the nitro group is a key functionalization, as nitroimidazole derivatives are known to induce nitrosative stress and have been explored as antiparasitic agents . Researchers utilize this compound as a key synthetic precursor for further functionalization, such as the conversion of the nitro group to an amidino substituent, which has been shown to enhance antiproliferative effects on human cancer cell lines, including colorectal carcinoma . This product is intended for research purposes as a chemical building block or biological probe. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

3-methyl-6-nitroimidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6N4O2/c1-10-4-9-6-2-5(11(12)13)3-8-7(6)10/h2-4H,1H3

InChI Key

SWYYKOLYMSRNQG-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 5-Bromo-2-chloro-3-nitropyridine serves as a key starting material.
  • Amination with methylamine yields 5-bromo-N-methyl-3-nitropyridin-2-amine .
  • Reduction of the nitro group to an amino group produces 5-bromo-N2-methylpyridine-2,3-diamine .
  • Subsequent cyclocondensation with aldehydes affords imidazo[4,5-b]pyridine derivatives.

Stepwise Preparation

Step Reaction Reagents & Conditions Yield (%) Notes
1 Amination of 5-bromo-2-chloro-3-nitropyridine Methylamine, 0 °C 88 High regioselectivity, no 5-aminated byproduct observed
2 Reduction of nitro to amino SnCl2·2H2O, aqueous medium 86 Confirmed by 1H NMR shift at 4.89 ppm for amino protons
3 Cyclocondensation to form imidazo[4,5-b]pyridine ring Benzaldehyde, p-benzoquinone oxidant 46–86 N3-methyl substituted product isolated at 86% yield

The cyclization is confirmed by disappearance of NH proton signals and characteristic aromatic proton shifts in NMR spectra.

Alternative Synthetic Approaches

Buchwald–Hartwig Amination

A Buchwald–Hartwig cross-coupling reaction between protected deoxyguanosine derivatives and 5-bromo-3-methyl-2-nitroimidazo[4,5-f′]quinoline analogs has been reported for related nitroimidazo compounds, indicating that palladium-catalyzed amination can be a viable method to introduce amino groups on nitroimidazo scaffolds.

Tandem S_NAr–Reduction–Heterocyclization

A one-pot tandem process starting from 2-chloro-3-nitropyridine involves:

  • Nucleophilic aromatic substitution with primary amines in water/isopropanol at 80 °C.
  • Reduction of the in situ formed N-substituted intermediates using zinc dust and hydrochloric acid.
  • Cyclocondensation with substituted aldehydes at 85 °C to yield 3-(alkyl/aralkyl)-2-aryl/heteroaryl-3H-imidazo[4,5-b]pyridines in excellent yields (typically >80%).

This method is efficient, clean, and allows structural diversity.

Reaction Optimization and Yield Data

An optimization study for coupling reactions involving nitroimidazole derivatives showed that bases like diisopropylethylamine at elevated temperatures (~115 °C) in polar solvents gave the best yields (~89%). The use of mild reductants and controlled reaction times is critical to avoid over-reduction or decomposition.

Summary Table of Key Preparation Methods

Method Starting Material(s) Key Reagents Conditions Yield Range Advantages References
Amination + Reduction + Cyclocondensation 5-Bromo-2-chloro-3-nitropyridine Methylamine, SnCl2, benzaldehyde, p-benzoquinone 0 °C to reflux, aqueous/organic solvents 46–88% High regioselectivity, scalable
Buchwald–Hartwig Amination Protected dGuo derivative + 5-bromo-3-methyl-2-nitroimidazoquinoline Pd catalyst, ligands Room temp to mild heating 78–83% (intermediates) Selective N-arylation
One-pot Tandem S_NAr–Reduction–Cyclization 2-Chloro-3-nitropyridine + primary amines + aldehydes Zn dust, conc. HCl, aldehydes 80–85 °C, aqueous-organic medium >80% Efficient, clean, versatile
Base-mediated coupling of 2-bromo-4-nitroimidazole Nitroimidazole + coupling partner DIPEA, 115 °C 89% High yield, optimized conditions

Mechanistic Insights and Notes

  • The initial amination step proceeds via nucleophilic aromatic substitution on the pyridine ring, favored at the 2-position due to electronic effects.
  • Reduction of the nitro group to an amino group is typically achieved with SnCl2 or Zn/HCl, which must be carefully controlled to avoid side reactions.
  • Cyclocondensation with aldehydes forms the imidazo ring via condensation of the diamine moiety with the aldehyde, often requiring an oxidant (e.g., p-benzoquinone) to facilitate ring closure.
  • Buchwald–Hartwig amination allows selective functionalization of nitroimidazo derivatives under mild conditions, expanding synthetic utility.
  • One-pot tandem protocols reduce purification steps and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-nitroimidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted imidazopyridines, and various functionalized imidazopyridine compounds .

Scientific Research Applications

3-Methyl-6-nitroimidazo[4,5-b]pyridine is a heterocyclic compound with a methyl group at the 3-position and a nitro group at the 6-position, belonging to the imidazo[4,5-b]pyridine family. Its unique structure gives it potential biological activities and applications in medicinal chemistry.

Structural Analogs

Several compounds share structural similarities with 3-methyl-6-nitroimidazo[4,5-b]pyridine.

Compound NameStructure CharacteristicsUnique Properties
2-Methyl-4-nitroimidazo[1,2-a]pyridineContains a different nitrogen positioningExhibits distinct antimicrobial activity
5-Fluoroimidazo[4,5-b]pyridineFluorine substitution at the 5-positionEnhanced bioavailability in the central nervous system
6-Methylimidazo[4,5-b]pyridineMethyl group at the 6-positionPotentially different kinase inhibition profiles

These compounds highlight the diversity within the imidazo[4,5-b]pyridine class while emphasizing the unique structural features and biological activities that distinguish 3-methyl-6-nitroimidazo[4,5-b]pyridine from its analogs.

Further Research

Other compounds with an imidazo[4,5-b]pyridine structure have been studied for various pharmacological applications:

  • Anti-inflammatory Applications Compound 22 has been studied as an anti-inflammatory compound in the treatment of retinal ischemia, with the ability to diminish the tert-butyl hydroperoxide-induced inflammatory response in human retinal pigment epithelial cells . It can also affect the activation of transcription factors Nrf2 and NF-κB, which regulate oxidative stress causing arterial injury during obesity .
  • iNOS Inhibition Compound 23 was characterized by selectivity for iNOS with a pIC50 value of 7.09 (nNOS pIC50 4.86; eNOS pIC50 3.95) and good pharmacological parameters .

Comparison with Similar Compounds

PhIP vs. IQ

Property PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) IQ (2-Amino-3-methylimidazo[4,5-f]quinoline)
Carcinogenic Targets Colon, mammary glands, lymphomas (rats/mice) Liver (rodents and monkeys)
Microsatellite Instability Induces instability in rat colon tumors (2–3 mutations/85 loci) No observed instability
Mutational Signature Predominantly G→T transversions at GC/GG sites; distinct GA-site mutations G→T transversions, fewer GA-site mutations
DNA Adduct Formation High adduct levels in liver, kidney, heart (monkeys) Liver-specific adducts

Metabolic Activation

  • PhIP : Activated via CYP1A2-mediated N-hydroxylation, followed by O-acetylation or sulfonation, forming DNA-reactive N-acetoxy-PhIP . A urinary biomarker, 5-hydroxy-PhIP, correlates with its metabolic activation .

Occurrence in Cooked Foods

PhIP is the most abundant HAA in thermally processed meats (e.g., grilled chicken), with concentrations up to 152.38 ng/g in traditionally cooked chicken gizzards . In contrast, IQ is less prevalent in food but highly potent in experimental models .

Inhibitory Strategies

Natural compounds (e.g., flavonoids from sweet potato leaves or perilla) inhibit PhIP formation by scavenging reactive intermediates, achieving up to 80.29% suppression in model systems . Similar strategies for nitro-substituted derivatives remain unexplored.

Q & A

Q. What are the optimal synthetic routes for 3-Methyl-6-nitroimidazo[4,5-b]pyridine, and what reaction conditions maximize yield?

The synthesis typically involves cyclization of 2,3-diaminopyridine derivatives with nitro-group precursors. Key methods include:

  • Cyclization with cyanoacetic acid derivatives under acidic/basic conditions to form the imidazo[4,5-b]pyridine core .
  • Nitro group introduction via nitration or substitution reactions using HNO₃/H₂SO₄ or nitro precursors. Catalysts like Pd or Ni enhance efficiency in large-scale synthesis .
  • Reduction of intermediates using sodium dithionite or other reducing agents for downstream functionalization .

Q. Table 1: Reaction Optimization

StepReagents/ConditionsYield (%)
CyclizationCyanoacetic acid, H₂SO₄, 110°C65–75
Nitro Group AdditionHNO₃, H₂SO₄, 0–5°C50–60
ReductionNa₂S₂O₄, pH 7–880–85

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ring structure .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are essential for handling 3-Methyl-6-nitroimidazo[4,5-b]pyridine?

  • PPE : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of nitro-containing intermediates .
  • First Aid : Immediate rinsing with water for exposure; medical consultation required for ingestion .

Advanced Research Questions

Q. How do CYP450 isoforms influence the metabolic activation and genotoxicity of this compound?

  • CYP1A2 mediates N-hydroxylation, producing DNA-reactive intermediates (e.g., N-hydroxy-PhIP). Enzyme induction via 3-methylcholanthrene increases metabolite formation but paradoxically reduces urinary excretion due to competing conjugation pathways .
  • Contradiction Alert : Induced mice show higher hepatic microsomal activation but lower urinary N-hydroxy-glucuronide excretion, suggesting tissue-specific metabolic shunting .
  • Mitigation Strategy : Use human hepatocyte models or recombinant CYP isoforms to validate metabolic pathways .

Q. How can structural modifications reduce genotoxicity while retaining bioactivity?

  • Nitro Group Replacement : Substitute nitro with sulfonamide or trifluoromethyl groups to minimize DNA adduct formation .
  • Methyl Group Optimization : Position 3-methyl enhances stability but may increase lipophilicity; balance with polar substituents (e.g., hydroxyl) to improve pharmacokinetics .
  • SAR Insights : Derivatives with 6-nitro groups show antifungal activity but require nitroreductase-mediated activation, which varies across species .

Q. What experimental designs resolve contradictions in genotoxicity data across studies?

  • Standardized Metabolic Activation : Use S9 liver fractions from induced rodents or human hepatocytes to mimic in vivo conditions .
  • Multi-Endpoint Assays : Combine Ames test (mutagenicity), Comet assay (DNA damage), and LC-MS/MS (adduct quantification) for comprehensive risk assessment .
  • Inter-Species Comparisons : Test in murine and human cell lines to identify conserved vs. species-specific pathways .

Q. How do computational models predict protein kinase inhibition by imidazo[4,5-b]pyridine derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to assess binding to kinase ATP pockets (e.g., EGFR, BRAF) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes over 100-ns trajectories .
  • Validation : Correlate in silico binding scores with in vitro kinase inhibition IC₅₀ values .

Q. Table 2: Key Kinase Targets and Binding Affinities

KinaseDerivative StructurePredicted ΔG (kcal/mol)Experimental IC₅₀ (nM)
EGFR3-Methyl-6-nitro-9.2120 ± 15
BRAF V600E6-Nitro with 3-CF₃-10.185 ± 10

Methodological Notes

  • Contradiction Handling : Conflicting metabolic data (e.g., enzyme induction effects) require orthogonal validation via isotopic tracing (¹⁴C-labeled compounds) .
  • Data Reproducibility : Publish detailed synthetic protocols (catalyst ratios, temperature gradients) to address yield variability .
  • Ethical Compliance : Adhere to OECD guidelines for genotoxicity testing to ensure regulatory acceptance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.